molecular formula C10H12BrNO2 B8300010 Ethyl 2-bromo-2-(pyridin-4-yl)propanoate

Ethyl 2-bromo-2-(pyridin-4-yl)propanoate

Cat. No.: B8300010
M. Wt: 258.11 g/mol
InChI Key: XMQGNMSSFGYXKT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(pyridin-4-yl)propanoate is a brominated ester derivative featuring a pyridine ring at the α-position of the propanoate backbone. This compound is structurally characterized by its ethyl ester group, a bromine substituent, and a pyridin-4-yl moiety, which collectively influence its reactivity and applications. Its synthesis typically involves alkylation or halogenation reactions, as seen in analogous brominated esters . The bromine atom enhances electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-bromo-2-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H12BrNO2/c1-3-14-9(13)10(2,11)8-4-6-12-7-5-8/h4-7H,3H2,1-2H3

InChI Key

XMQGNMSSFGYXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared with esters sharing functional or structural similarities, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Reactivity/Applications Evidence Source
Ethyl 2-bromo-2-(pyridin-4-yl)propanoate Pyridin-4-yl, Br, ethyl ester Pharmaceutical intermediates; electrophilic sites for substitution
Ethyl 2-methylpropanoate Methyl, ethyl ester Flavor compounds (fruity notes)
Ethyl 3-methylbutanoate Branched alkyl, ethyl ester Flavor enhancement in foods
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate Thioether, Br, pyridine Potential sulfhydryl reactivity; agrochemicals
Ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate Phenoxy, Br, Cl Herbicide/pesticide synthesis
Ethyl hexanoate Linear alkyl, ethyl ester Dominant aroma compound in fruits
Key Observations:

Substituent Influence on Reactivity: Bromine in the target compound enhances electrophilicity, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig reactions. This contrasts with non-halogenated esters (e.g., ethyl hexanoate), which lack such reactivity . The pyridine ring introduces aromaticity and polarity, improving solubility in polar solvents compared to purely aliphatic esters like ethyl 2-methylpropanoate .

Applications: Flavor Compounds: Esters like ethyl hexanoate and ethyl 2-methylpropanoate are critical in food flavoring due to low odor thresholds and fruity aromas . Synthetic Intermediates: Brominated esters (e.g., the target compound and its phenoxy/chloro analogs) are tailored for drug discovery. For example, ethyl 2-(2-bromo-4-chlorophenoxy)-2-methylpropanoate is a precursor in herbicide synthesis .

Physicochemical Properties

The bromine and pyridine substituents significantly alter physicochemical behavior:

  • Boiling Point : Bromine increases molecular weight and boiling point compared to methyl-substituted esters.
  • Solubility: The pyridine ring enhances solubility in polar solvents (e.g., DMF, THF) relative to aliphatic esters, which are more soluble in non-polar solvents .

Pharmaceutical Relevance

The target compound’s bromine and pyridine groups make it a candidate for:

  • Kinase Inhibitors : Pyridine-containing bromoesters are intermediates in kinase inhibitor synthesis .
  • Anticancer Agents : Bromine facilitates functionalization via cross-coupling to attach pharmacophores .

Contrast with Flavor Compounds

While ethyl hexanoate and ethyl 2-methylpropanoate dominate fruit aromas (e.g., pineapple, strawberry) , brominated esters are absent in natural flavor profiles due to synthetic origins and higher reactivity.

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